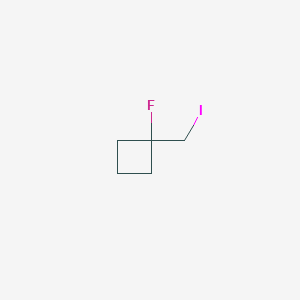

1-Fluoro-1-(iodomethyl)cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-1-(iodomethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a fluorine atom and an iodomethyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various scientific applications.

Métodos De Preparación

The synthesis of 1-Fluoro-1-(iodomethyl)cyclobutane typically involves the following steps:

Starting Materials: The synthesis begins with cyclobutane, which is then subjected to halogenation reactions.

Halogenation: The cyclobutane is first treated with iodine to introduce the iodomethyl group. This step is often carried out under controlled conditions to ensure selective halogenation.

Fluorination: The iodomethylcyclobutane is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom.

Análisis De Reacciones Químicas

1-Fluoro-1-(iodomethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Fluoro-1-(iodomethyl)cyclobutane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.

Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism by which 1-Fluoro-1-(iodomethyl)cyclobutane exerts its effects involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products .

Comparación Con Compuestos Similares

1-Fluoro-1-(iodomethyl)cyclobutane can be compared with other similar compounds such as:

1-Chloro-1-(iodomethyl)cyclobutane: Similar in structure but with a chlorine atom instead of fluorine.

1-Bromo-1-(iodomethyl)cyclobutane: Contains a bromine atom, which affects its chemical properties and reactivity compared to the fluorine-containing compound.

1-Fluoro-1-(bromomethyl)cyclobutane: Similar structure but with a bromomethyl group instead of iodomethyl, leading to variations in reactivity and applications.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of the fluorine atom.

Actividad Biológica

1-Fluoro-1-(iodomethyl)cyclobutane is an organic compound with the molecular formula C5H8FI and a molecular weight of 214.02 g/mol. It belongs to the class of cycloalkanes, characterized by a ring structure of carbon atoms. The compound's unique structure, featuring both a fluorine atom and an iodomethyl group, makes it a subject of interest in various fields, including medicinal chemistry and biological research.

The compound can be synthesized through halogenation reactions involving cyclobutane, followed by fluorination. This process typically involves:

- Halogenation : Introduction of the iodomethyl group.

- Fluorination : Addition of the fluorine atom using agents like hydrogen fluoride or fluorine gas.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances its reactivity and stability, facilitating participation in nucleophilic substitution reactions where the iodomethyl group can act as a leaving group. This interaction is crucial in the development of pharmaceuticals where such compounds may influence enzyme activity or receptor binding.

Biological Activity

Research indicates potential biological activities for this compound, including:

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Binding : It could bind to receptors involved in neurotransmission or other cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated cyclobutanes, including this compound:

- Study on Enzyme Activity : A study demonstrated that halogenated cyclobutanes can significantly alter enzyme kinetics, suggesting that modifications in the cyclobutane structure can lead to enhanced or reduced enzymatic activity depending on the substituents present .

- Receptor Binding Studies : Research has indicated that compounds with similar structures exhibit varying affinities for neurotransmitter receptors. The presence of a fluorine atom has been linked to increased binding efficacy compared to non-fluorinated analogs.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-1-(iodomethyl)cyclobutane | Chlorine instead of fluorine | Lower reactivity |

| 1-Bromo-1-(iodomethyl)cyclobutane | Bromine instead of fluorine | Varying receptor affinity |

| 1-Fluoro-1-(bromomethyl)cyclobutane | Bromomethyl group instead of iodomethyl | Different metabolic effects |

Propiedades

IUPAC Name |

1-fluoro-1-(iodomethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FI/c6-5(4-7)2-1-3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNDTLBHZJSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.